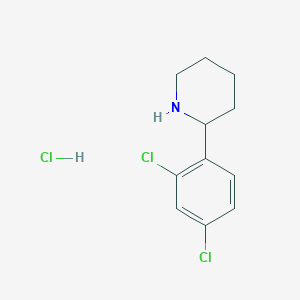

2-(2,4-Dichlorophenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N.ClH/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h4-5,7,11,14H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYYXLZTNCHKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177361-39-5 | |

| Record name | Piperidine, 2-(2,4-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177361-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualization Within Piperidine Alkaloid and Halogenated Aromatic Compound Chemistry

The chemical identity of 2-(2,4-Dichlorophenyl)piperidine (B12102648) hydrochloride is best understood by examining its two primary structural components: the piperidine (B6355638) ring, which aligns it with the broad class of piperidine alkaloids, and the dichlorophenyl group, which places it within the family of halogenated aromatic compounds.

Piperidine Alkaloids: Piperidine is a six-membered nitrogen-containing heterocycle that forms the core of numerous naturally occurring alkaloids. acs.org These alkaloids are found in a wide range of plant species and are known for their diverse and potent biological activities. acs.org The piperidine nucleus is biosynthetically derived from the amino acid lysine (B10760008) and serves as a fundamental building block for a vast array of complex natural products. nih.gov The inherent structural and chemical properties of the piperidine ring, including its basic nitrogen atom and its ability to adopt a stable chair conformation, make it a privileged scaffold in both natural products and synthetic chemistry.

Halogenated Aromatic Compounds: The incorporation of halogen atoms, such as chlorine, into aromatic rings is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov The presence of two chlorine atoms on the phenyl ring in 2-(2,4-Dichlorophenyl)piperidine hydrochloride significantly alters its electronic and steric profile compared to a non-halogenated analogue. This substitution pattern can lead to specific interactions with biological macromolecules, potentially enhancing potency and selectivity. Research has shown that compounds containing a dichlorophenyl moiety are investigated for a range of central nervous system activities. mdpi.com

Significance of Piperidine Based Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals. Its prevalence is a testament to its versatility and favorable drug-like properties. The unique three-dimensional structure of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets such as enzymes and receptors.

The introduction of a piperidine scaffold into a molecule can:

Modulate Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can improve aqueous solubility and allow for the formation of key ionic interactions with biological targets.

Enhance Biological Activity and Selectivity: The rigid, chair-like conformation of the piperidine ring can reduce the conformational flexibility of a molecule, leading to a more favorable entropy of binding and potentially higher affinity and selectivity for its target. acs.org

Improve Pharmacokinetic Profiles: The presence of the piperidine ring can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

This structural motif is a core component in a wide array of approved drugs, demonstrating its broad therapeutic applicability. The 2-arylpiperidine substructure, in particular, is a privileged motif in many biologically active compounds, including those with applications as NK1 receptor antagonists. acs.org

Overview of Current Research Trajectories for Dichlorophenyl Substituted Piperidine Derivatives

Retrosynthetic Strategies for the 2-(2,4-Dichlorophenyl)piperidine Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.menih.govias.ac.in For 2-(2,4-dichlorophenyl)piperidine, the primary disconnections involve the carbon-nitrogen bonds of the piperidine ring and the carbon-carbon bond connecting the piperidine ring to the 2,4-dichlorophenyl group.

Approaches to the Piperidine Ring Formation

The formation of the piperidine ring is a central theme in heterocyclic chemistry, with several established strategies. dtic.mil A common retrosynthetic approach involves the disconnection of the piperidine ring to an acyclic precursor, which can then be cyclized. Key strategies include:

Hydrogenation/Reduction of Pyridines : This is one of the most direct methods, where a corresponding 2-(2,4-dichlorophenyl)pyridine is reduced to the piperidine. dtic.milnih.govliverpool.ac.uk This method benefits from the availability of pyridine (B92270) precursors but can require harsh conditions and careful selection of catalysts to avoid side reactions like dehalogenation. nih.govresearchgate.netresearchgate.net

Intramolecular Cyclization : This strategy involves forming the ring from a linear precursor containing both the nitrogen atom and the necessary carbon chain. nih.gov This can be achieved through various reactions, including:

Reductive cyclization of δ-aminoamides or γ-carboalkoxyimines. dtic.mil

Radical-mediated cyclization of linear amino-aldehydes. nih.gov

Intramolecular nucleophilic substitution of a terminal halide by an amine.

Intermolecular Cyclization (Annulation) : This involves the reaction of two or more components to form the ring. nih.gov Examples include [5+1], [4+2], and [3+3] annulations, which build the six-membered ring from smaller fragments.

| Retrosynthetic Strategy | Key Precursor Type | Forward Reaction Example |

|---|---|---|

| Hydrogenation | Substituted Pyridine | Catalytic hydrogenation of 2-(2,4-dichlorophenyl)pyridine |

| Intramolecular Cyclization | δ-Aminoalkanol/halide | Cyclization of 5-amino-1-(2,4-dichlorophenyl)pentan-1-ol |

| Intermolecular Cyclization | Amine + Di-electrophile | [5+1] Annulation using a 5-carbon chain with a leaving group and an amine |

Introduction of the 2,4-Dichlorophenyl Moiety

The introduction of the 2,4-dichlorophenyl group at the C2 position of the piperidine ring is a critical step. Retrosynthetically, this involves the disconnection of the C2-Aryl bond. This can be envisioned through several pathways:

Nucleophilic Addition to an Imine/Iminium Ion : A 2,4-dichlorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) can be added to a suitable piperidine precursor, such as a Δ¹-piperideine or an N-acylated 2-methoxypiperidine (B3191330) which forms an iminium ion in situ.

Cross-Coupling Reactions : A piperidine derivative functionalized at the C2 position (e.g., with a halide or boronic ester) can be coupled with a 2,4-dichlorophenyl partner using transition metal catalysis (e.g., Suzuki or Negishi coupling). researchgate.net

Direct C-H Arylation : Advanced methods allow for the direct coupling of an aryl halide with a C-H bond at the C2 position of a piperidine, often guided by a directing group on the nitrogen atom. researchgate.net

Diverse Synthetic Routes to 2-(2,4-Dichlorophenyl)piperidine Hydrochloride and its Closely Related Analogs

Building on the retrosynthetic strategies, several distinct synthetic routes have been developed to access 2-arylpiperidines. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Nucleophilic Substitution Reactions in Piperidine Synthesis

Nucleophilic substitution is a versatile method for introducing substituents onto a pre-formed piperidine ring. beilstein-journals.org For the synthesis of 2-arylpiperidines, this often involves the generation of an electrophilic center at the C2 position.

One common approach is the activation of N-acylpiperidines. For instance, N-protected 2-methoxy or 2-acyloxypiperidines can be treated with a Lewis acid to generate a cyclic N-acyliminium ion. researchgate.net This electrophilic intermediate can then be trapped by a carbon nucleophile, such as a 2,4-dichlorophenyl organometallic reagent. The stereochemical outcome of such reactions can often be controlled by the existing stereocenters on the piperidine ring. researchgate.net

Another strategy involves the direct nucleophilic aromatic substitution (SNAr) where a piperidine acts as a nucleophile attacking an activated dichlorophenyl ring, although this is more common for N-arylation rather than C-arylation. nih.gov

Reductive Amination and Related Reductions in Piperidine Ring Functionalization

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of piperidines. researchgate.netharvard.edu This reaction can be applied both for the formation of the piperidine ring and for its functionalization. nih.gov

Intramolecular Reductive Amination : A linear precursor containing both a carbonyl group and an amine, such as a δ-amino ketone, can undergo spontaneous cyclization to form an imine, which is then reduced in situ to the piperidine.

Double Reductive Amination (DRA) : This is a highly efficient method for constructing the piperidine skeleton from dicarbonyl compounds. chim.it A 1,5-dicarbonyl compound can react with an amine source (like ammonia (B1221849) or a primary amine) and a reducing agent to form the piperidine ring in a single step. chim.it

Reductive Transamination : Recent advances have shown that pyridinium (B92312) salts can be converted into N-aryl piperidines via a rhodium-catalyzed transfer hydrogenation. nih.govacs.org This process involves the reduction of the pyridinium ion to a dihydropyridine, which is then hydrolyzed and undergoes a subsequent reductive amination with an external amine. nih.gov

| Reductive Method | Key Reaction | Common Reducing Agents |

|---|---|---|

| Intramolecular Reductive Amination | Cyclization of δ-amino ketone | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst |

| Double Reductive Amination | Reaction of 1,5-dicarbonyl with an amine | H₂/Catalyst, NaBH₃CN |

| Reductive Transamination | Transfer hydrogenation of pyridinium salts | HCOOH (with Rh catalyst) |

Stereoselective Synthetic Approaches to Piperidine Derivatives

The C2 position of 2-(2,4-dichlorophenyl)piperidine is a stereocenter, making stereoselective synthesis a critical aspect for many applications. Several approaches have been developed to control the stereochemistry of 2-substituted piperidines.

Asymmetric Hydrogenation : The hydrogenation of a 2-arylpyridine precursor using chiral catalysts can provide enantioenriched piperidines. rsc.org Rhodium and iridium-based catalysts with chiral ligands are commonly employed. dicp.ac.cn

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the piperidine nitrogen can direct the approach of reagents, allowing for diastereoselective functionalization at the C2 position. The auxiliary can then be removed to yield the enantioenriched product.

Kinetic Resolution : A racemic mixture of a 2-arylpiperidine derivative can be resolved. For example, asymmetric lithiation using a chiral base like (−)-sparteine can selectively deprotonate one enantiomer, which can then be functionalized, allowing for the separation of the two enantiomers. rsc.orgacs.orgnih.gov

Biocatalysis : Enzymes such as transaminases have been used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excess. acs.org

These stereoselective methods are crucial for accessing specific enantiomers of 2-(2,4-dichlorophenyl)piperidine, which may have distinct biological activities.

Formation of Hydrochloride Salts for Enhanced Stability and Solubility

The conversion of the free base form of 2-(2,4-dichlorophenyl)piperidine to its hydrochloride salt is a critical step in its synthesis and purification, aimed at improving the compound's stability and aqueous solubility. This transformation is typically achieved by treating a solution of the piperidine derivative with hydrochloric acid.

The stability of piperidine compounds can be influenced by temperature and humidity. chemicalbook.com Forming a hydrochloride salt can significantly enhance the stability of the compound, making it less susceptible to degradation under normal storage conditions. chemicalbook.com For instance, 4,4-Piperidinediol hydrochloride can be stored for several months in a cool, dark, and dry place without significant degradation. chemicalbook.com

The process generally involves dissolving the free base in a suitable organic solvent, such as ethanol, acetone, or diethyl ether. asianpubs.org Subsequently, a solution of hydrogen chloride in an appropriate solvent (e.g., ethereal HCl or aqueous HCl) is added dropwise to the piperidine solution. asianpubs.org The addition of hydrochloric acid protonates the basic nitrogen atom of the piperidine ring, leading to the formation of the corresponding ammonium (B1175870) salt.

This salt, being ionic, typically exhibits lower solubility in nonpolar organic solvents compared to its free base form, causing it to precipitate out of the solution. asianpubs.org The resulting solid hydrochloride salt can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried. asianpubs.org Recrystallization from a suitable solvent system, such as ethanol-ether, can be employed for further purification. asianpubs.org This method is widely used in the synthesis of various piperidine derivatives to obtain a stable and purer final product. asianpubs.org

Advanced Derivatization and Functionalization Strategies

The secondary amine of the piperidine ring in 2-(2,4-dichlorophenyl)piperidine is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

N-Alkylation can be achieved through several methods. A common approach involves the reaction of the piperidine derivative with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.netresearchgate.net The base, such as potassium carbonate or N,N-diisopropylethylamine (DIPEA), neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product. researchgate.net The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently used. researchgate.net Reductive amination offers an alternative route, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen. This is typically accomplished by reacting the piperidine with an acyl chloride or an acid anhydride. google.com The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrochloric acid byproduct. researchgate.net These reactions are generally high-yielding and provide a straightforward method for introducing a variety of functional groups.

| Reagent Class | Specific Reagent Example | Reaction Condition | Product Type |

| Alkyl Halide | Ethyl Bromide | K2CO3, Acetonitrile | N-Ethylpiperidine |

| Aldehyde | Benzaldehyde | Sodium Triacetoxyborohydride | N-Benzylpiperidine |

| Acyl Chloride | Acetyl Chloride | Pyridine | N-Acetylpiperidine |

| Acid Anhydride | Acetic Anhydride | Triethylamine | N-Acetylpiperidine |

Modifications to the 2,4-dichloro-substituted phenyl ring are instrumental in probing the structure-activity relationships (SAR) of 2-(2,4-dichlorophenyl)piperidine derivatives. Such modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity.

Standard aromatic substitution reactions can be employed to introduce or alter substituents on the phenyl ring. For instance, electrophilic aromatic substitution reactions could potentially be used to introduce additional groups, although the existing chloro substituents are deactivating. Nucleophilic aromatic substitution might be feasible under certain conditions to replace one or both chlorine atoms.

A more versatile approach involves the synthesis of piperidine derivatives with different substitution patterns on the phenyl ring from the outset. This allows for a systematic investigation of the effects of various substituents at different positions. For example, analogs with different halogen substitutions (e.g., fluorine, bromine) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can be synthesized and evaluated. researchgate.netmdpi.com

Studies on related compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact biological activity. For example, in a series of PPARγ modulators, substitutions at the 4-position of a benzene (B151609) ring were associated with higher transcriptional activity. nih.gov Similarly, the presence and position of halogen substitutes in the fluorophenyl moiety of certain piperazine (B1678402) derivatives were found to be essential for their inhibitory effects on nucleoside transporters. frontiersin.org

The introduction of bridging structures or complex side chains to the 2-(2,4-dichlorophenyl)piperidine scaffold represents an advanced strategy for creating novel analogs with potentially enhanced or new biological activities. These modifications can significantly alter the three-dimensional shape and conformational flexibility of the molecule.

Bridged piperidine derivatives can be synthesized through various intramolecular cyclization reactions. For instance, the aza-Prins-type cyclization of homoallylic amines with epoxides, mediated by a Lewis acid like niobium(V) chloride, can lead to the formation of piperidine rings with additional fused or bridged structures. rasayanjournal.co.in

Complex side chains can be introduced at either the piperidine nitrogen or the phenyl ring. N-alkylation with functionalized alkyl halides can attach elaborate side chains to the nitrogen atom. nih.gov For example, reacting the parent piperidine with an alkyl bromide containing a protected amine or other functional group allows for subsequent modifications to build up a more complex side chain. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach aryl or other complex groups to the phenyl ring, provided a suitable handle like a bromo or iodo substituent is present. nih.gov

| Modification Strategy | Key Reaction Type | Example Starting Materials | Resulting Structure |

| Bridging | Intramolecular Cyclization | Homoallylic amine, Epoxide | Bicyclic piperidine derivative |

| Complex Side Chain (N-alkylation) | Nucleophilic Substitution | Piperidine, Functionalized alkyl bromide | Piperidine with a complex N-substituent |

| Complex Side Chain (Phenyl ring) | Suzuki-Miyaura Coupling | Bromo-substituted phenylpiperidine, Boronic acid | Piperidine with a biaryl or similar structure |

Spectroscopic and Chromatographic Methodologies in Synthetic Elucidation and Purity Assessment

The structural elucidation and purity assessment of this compound and its derivatives rely heavily on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for confirming the chemical structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. mdpi.com For instance, the chemical shifts and splitting patterns of the protons on the piperidine ring and the dichlorophenyl group can confirm the successful synthesis of the target molecule. rasayanjournal.co.inrdd.edu.iq ¹³C NMR provides information on the carbon framework of the molecule. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rasayanjournal.co.in Fragmentation patterns observed in the mass spectrum can also help to confirm the structure. researchgate.net

Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups. For example, the N-H stretching vibration of the piperidine ring and the characteristic absorptions of the aromatic ring can be observed. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compounds. lgcstandards.com A reversed-phase HPLC method, often using a C18 column, with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can separate the target compound from impurities and starting materials. lgcstandards.comnih.gov The purity is typically determined by the area percentage of the main peak in the chromatogram. lgcstandards.com HPLC can also be used to monitor the progress of a reaction. rasayanjournal.co.in

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress and for preliminary purity checks. rdd.edu.iq By comparing the retention factor (Rf) of the product with that of the starting materials, the conversion can be estimated.

These analytical techniques, when used in combination, provide a comprehensive characterization of the synthesized compounds, ensuring their identity and purity.

Pharmacological Research and Molecular Mechanisms of Action of 2 2,4 Dichlorophenyl Piperidine Hydrochloride Analogs in Vitro Investigations

Receptor Binding Affinities and Selectivity Profiling in Cellular and Subcellular Assays

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Mechanisms

Analogs of 2-(2,4-Dichlorophenyl)piperidine (B12102648) have been investigated for their interaction with the vesicular monoamine transporter 2 (VMAT2), a critical protein in the presynaptic terminals of monoaminergic neurons responsible for the uptake of cytosolic monoamines into synaptic vesicles. Inhibition of VMAT2 can lead to a depletion of neurotransmitter stores, impacting monoaminergic transmission.

One notable analog, the 3Z,5Z-2,4-dichlorophenyl meso-transdiene (MTD) analog, (3Z,5Z)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine (UKMH-106), has demonstrated improved selectivity for VMAT2 over the dopamine (B1211576) transporter (DAT). nih.govdrugbank.com Studies have shown that representative analogs from this series potently and competitively inhibit the uptake of [3H]dopamine at VMAT2. nih.govdrugbank.com This competitive inhibition suggests that these compounds directly interact with the substrate binding site or a closely related allosteric site on the VMAT2 protein.

The mechanism of VMAT2 inhibition by these analogs is thought to involve a reduction in the transporter's ability to sequester cytosolic dopamine, thereby leaving it susceptible to metabolism by monoamine oxidase and reducing the amount of dopamine available for release into the synapse. researchgate.net This action is particularly relevant in the context of substances like methamphetamine, which are known to interact with VMAT2 to increase cytosolic dopamine concentrations. nih.govnih.gov The 3Z,5Z-2,4-dichlorophenyl MTD analog, UKMH-106, has been shown to inhibit methamphetamine-evoked dopamine release from striatal slices, highlighting its functional antagonism at VMAT2. nih.govdrugbank.com Interestingly, its geometrical isomer, (3Z,5E)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine (UKMH-105), also inhibits dopamine uptake at VMAT2 but does not prevent methamphetamine-evoked dopamine release, suggesting that these isomers may interact with different sites on the VMAT2 transporter, leading to distinct pharmacological outcomes. drugbank.com

Table 1: VMAT2 Inhibition by a 2,4-Dichlorophenyl Analog

| Compound | Target | Action | Selectivity | Functional Effect |

| (3Z,5Z)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine (UKMH-106) | VMAT2 | Competitive Inhibitor | Improved selectivity for VMAT2 over DAT | Inhibits methamphetamine-evoked dopamine release |

Kappa Opioid Receptor (KOR) Agonism and Antagonism Studies

The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in the modulation of pain, mood, and addiction-related behaviors. nih.govwikipedia.org Analogs of 2-(2,4-Dichlorophenyl)piperidine have been explored for their activity at KORs. For instance, the compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide (U50,488) is a potent and selective KOR agonist. nih.govnih.gov While not a direct piperidine (B6355638) analog, its dichlorophenyl moiety is a key structural feature shared with the compounds of interest.

Studies involving KOR agonists and antagonists help to elucidate the role of this receptor system in various physiological and pathological processes. Activation of KORs by agonists can produce analgesia but has also been associated with undesirable side effects such as dysphoria and sedation. nih.govfrontiersin.org Conversely, KOR antagonists have shown potential in animal models for treating depression and reducing drug-seeking behavior. nih.gov The investigation of dichlorophenyl-containing compounds at the KOR provides valuable structure-activity relationship (SAR) data for the design of novel KOR ligands with improved therapeutic profiles.

Table 2: KOR Activity of a Dichlorophenyl-Containing Compound

| Compound | Target | Action |

| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide (U50,488) | KOR | Agonist |

Sigma-1 Receptor Ligand Binding and Functional Modulation

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a wide range of cellular functions and neurological conditions. nih.gov Several ligands containing a dichlorophenyl moiety have been shown to bind to sigma receptors. For example, N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) is a known sigma-1 receptor antagonist.

Table 3: Sigma-1 Receptor Activity of a Dichlorophenyl-Containing Compound

| Compound | Target | Action |

| N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) | Sigma-1 Receptor | Antagonist |

Cannabinoid Receptor (CB1/CB2) Interaction and Antagonism

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which plays a modulatory role in numerous physiological processes. The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is found predominantly in the periphery and on immune cells. A well-characterized CB1 receptor antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A), features a 2,4-dichlorophenyl group. nih.govjbclinpharm.orgnih.gov

This compound has been instrumental in elucidating the physiological functions of the CB1 receptor. nih.gov Antagonism of the CB1 receptor has been shown to modulate the effects of opioids and has been investigated for its potential in treating obesity and related metabolic disorders. jbclinpharm.orgnih.gov The presence of a 2,4-dichlorophenyl substituent is a significant structural feature for high-affinity binding to the CB1 receptor. jbclinpharm.org

Table 4: CB1 Receptor Activity of a 2,4-Dichlorophenyl-Containing Compound

| Compound | Target | Action |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A) | CB1 Receptor | Antagonist |

Dopamine Receptor (D2/D3) Binding and Functional Selectivity

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for antipsychotic medications and have been implicated in the pathophysiology of various neuropsychiatric disorders. centerforbiomolecularmodeling.org The high degree of homology between the D2 and D3 receptors presents a challenge for developing subtype-selective ligands. centerforbiomolecularmodeling.orgnih.gov

Research has shown that analogs incorporating a 2,3-dichlorophenylpiperazine moiety can exhibit high affinity for the D3 receptor. acs.org For instance, one such analog displayed subnanomolar affinity for the D3 receptor. acs.org The substitution pattern on the phenyl ring significantly influences both the binding affinity and the selectivity for D3 over D2 receptors. acs.org Achieving D3 receptor selectivity is a key objective in the development of novel therapeutics for conditions such as substance use disorders and schizophrenia, with the aim of improving efficacy and reducing the side effects associated with D2 receptor blockade. nih.govnih.gov

Table 5: Dopamine Receptor Binding Affinity of a Dichlorophenylpiperazine Analog

| Compound | Target | Binding Affinity |

| 2,3-dichlorophenylpiperazine analog | D3 Receptor | Subnanomolar |

Monoamine Transporter (Dopamine, Serotonin (B10506), Norepinephrine) Reuptake Inhibition

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. idrblab.orgresearchgate.net These transporters are well-established targets for antidepressant medications and drugs used to treat other central nervous system disorders. researchgate.netnih.gov

Studies on chlorophenylpiperazine (B10847632) analogues have revealed their potential as high-affinity ligands for the dopamine transporter. nih.gov For example, 1-(3-chlorophenyl)-4-phenethylpiperazine demonstrated increased affinity for DAT. nih.gov The position of the chloro-substituent on the phenyl ring can significantly impact the binding affinity and selectivity for DAT over other monoamine transporters. nih.gov Some meso-transdiene (MTD) analogs have shown 50- to 1000-fold lower affinity for DAT compared to MTD, while having equipotent or 10-fold higher affinity for SERT. nih.govdrugbank.com This highlights the potential to fine-tune the selectivity profile of these compounds for specific monoamine transporters through structural modifications.

Table 6: Monoamine Transporter Binding Profile of Dichlorophenyl Analogs

| Compound Class | DAT Affinity | SERT Affinity |

| meso-Transdiene (MTD) analogs | 50- to 1000-fold lower than MTD | Equipotent or 10-fold higher than MTD |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Increased affinity | Not specified |

Investigation of Other Central Nervous System (CNS) Targets

Beyond their primary mechanism of action, the therapeutic and side-effect profiles of centrally acting drugs are often defined by their engagement with a wider range of CNS targets. Analogs of 2-(2,4-Dichlorophenyl)piperidine hydrochloride have been investigated for their affinity towards several such targets, including sigma receptors, monoamine transporters, and NMDA receptors.

Sigma (σ) Receptors:

Sigma receptors, which are divided into σ1 and σ2 subtypes, are unique intracellular proteins that have been implicated in a variety of neurological and psychiatric conditions. Several studies have demonstrated that compounds bearing the dichlorophenylpiperidine or dichlorophenylpiperazine scaffold exhibit significant affinity for both σ1 and σ2 receptors. For instance, in radioligand binding assays, various analogs have shown high affinity for both receptor subtypes. acs.orgnih.gov The interaction with sigma receptors could contribute to the modulation of various downstream signaling pathways, including those involved in cellular stress responses and neuronal plasticity. semanticscholar.org The affinity of these analogs for sigma receptors suggests a potential for these compounds to be involved in the regulation of motor control and to have applications in the development of anticancer agents, given the high expression of σ2 receptors in proliferating tumor cells. nih.gov

Monoamine Transporters:

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are crucial for regulating the synaptic concentrations of these key neurotransmitters. A number of meperidine analogs, some featuring a dichlorophenyl moiety, have been shown to be potent ligands for both dopamine and serotonin transporters. nih.gov Specifically, the 3,4-dichloro derivative of one series was identified as the most potent ligand for DAT. nih.gov The interaction with these transporters is a hallmark of many antidepressant and psychostimulant drugs. wikipedia.org Therefore, the affinity of this compound analogs for these transporters suggests a potential to modulate monoaminergic neurotransmission.

N-Methyl-D-Aspartate (NMDA) Receptors:

NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. Certain compounds with structural similarities to the dichlorophenylpiperidine scaffold have been shown to act as allosteric modulators of NMDA receptors. abap.co.in This modulation can either enhance or inhibit receptor function, depending on the specific compound and the subunit composition of the NMDA receptor complex. upenn.edu The ability to modulate NMDA receptor activity indicates a potential for these compounds to influence excitatory neurotransmission and processes related to neurotoxicity and synaptic plasticity.

| Analog Structure | Target | Binding Affinity (Ki/IC50, nM) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-4-phenethylpiperazine | DAT | High Affinity | nih.gov |

| Meperidine Analog (3,4-dichloro derivative) | DAT | Potent Ligand | nih.gov |

| Meperidine Analog (2-naphthyl derivative) | SERT | Potent Ligand | nih.gov |

| Tropane Analog (Compound 21) | σ2 Receptor | Ki = 2.2 nM | nih.gov |

| Homopiperazine Analog (Compound 7) | σ2 Receptor | Ki = 2.2 nM | nih.gov |

| Piperidine Analog | σ1 Receptor | Ki = 0.34–1.18 nM | uniba.it |

Cellular Signaling Pathway Interrogations

The interaction of a ligand with its molecular target initiates a cascade of intracellular events known as cellular signaling. Understanding these pathways is crucial for elucidating the full pharmacological profile of a compound.

Many CNS targets, including dopamine and serotonin receptors, are G protein-coupled receptors (GPCRs). Upon activation, these receptors can modulate the production of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates (via phosphoinositide turnover). For instance, agonists for Gi/o-coupled receptors typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various in vitro techniques, including luciferase-based reporter assays. nih.gov

While direct evidence for the effect of this compound on these specific pathways is limited, the affinity of its analogs for various GPCRs, such as dopamine and serotonin receptors, strongly suggests that they would modulate these signaling cascades. nih.gov The specific effect, whether inhibition or stimulation of second messenger production, would depend on the intrinsic activity of the compound at each receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

In addition to G protein-mediated signaling, GPCR activity is also regulated by a class of proteins called β-arrestins. Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.gov This recruitment serves two primary functions: it desensitizes the G protein signal by sterically hindering further G protein coupling, and it initiates a second wave of signaling through β-arrestin-dependent pathways. Furthermore, β-arrestin recruitment is a key step in the process of receptor endocytosis, or internalization, where the receptor is removed from the cell surface, a mechanism for long-term signal regulation. nih.gov

Various high-throughput screening assays, such as the PathHunter® β-arrestin recruitment assay, have been developed to quantify the interaction between a GPCR and β-arrestin in response to ligand binding. nih.govfrontiersin.orgyoutube.com These assays are crucial for understanding the full signaling profile of a compound and for identifying biased ligands (see section 4.3).

As mentioned in section 4.1.7, analogs of this compound have shown affinity for monoamine transporters. This binding affinity often translates into functional inhibition of neurotransmitter reuptake. For example, various 4-benzylpiperidine (B145979) carboxamides, some with dichlorophenyl substitutions, have been shown to inhibit the reuptake of serotonin and norepinephrine. uniba.it The length of the linker region between the piperidine ring and other chemical moieties appears to be a critical determinant of activity at the dopamine transporter. uniba.it Inhibition of these transporters increases the synaptic availability of the respective neurotransmitters, thereby enhancing their signaling.

| Analog Structure | Target | Inhibitory Activity (IC50, nM) | Reference |

|---|---|---|---|

| 4-benzylpiperidine carboxamide (3,5-dichlorophenyl, 3-carbon linker) | SERT | 0.19-0.84 | uniba.it |

| 4-benzylpiperidine carboxamide (3,5-dichlorophenyl, 3-carbon linker) | NET | 0.12-0.56 | uniba.it |

| 4-benzylpiperidine carboxamide (3,5-dichlorophenyl, 2-carbon linker) | SERT | 0.55-6.22 | uniba.it |

| 4-benzylpiperidine carboxamide (3,5-dichlorophenyl, 2-carbon linker) | NET | 0.55-1.88 | uniba.it |

| 4-benzylpiperidine carboxamide (3,5-dichlorophenyl, 2-carbon linker) | DAT | 0.37-1.17 | uniba.it |

Functional Selectivity and Biased Ligand Signaling Profiling

The traditional view of GPCR signaling held that a ligand would activate all of a receptor's downstream signaling pathways. However, it is now understood that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others. This phenomenon is known as "functional selectivity" or "biased agonism". nih.govmdpi.com

A common example of biased agonism is the differential activation of G protein-dependent pathways versus β-arrestin-dependent pathways. A "G protein-biased" agonist would primarily activate G protein signaling with little to no recruitment of β-arrestin, while a "β-arrestin-biased" agonist would preferentially recruit β-arrestin. unict.it

The development of biased agonists is a major goal in modern drug discovery, as it offers the potential to design drugs that selectively activate therapeutic pathways while avoiding those that cause side effects. mdpi.com For example, at the dopamine D2 receptor, it has been suggested that G protein signaling is associated with therapeutic effects in Parkinson's disease, while β-arrestin signaling may contribute to side effects like dyskinesia. biorxiv.org Conversely, for other conditions, β-arrestin-biased agonism might be desirable.

Structure-activity relationship studies on various scaffolds have shown that subtle chemical modifications can dramatically alter the bias of a ligand. For instance, in a series of dopamine D2 receptor partial agonists, minor changes to the tertiary amine head group, the tail group, and the spacer region could fine-tune the degree of biased agonism. nih.gov While specific functional selectivity profiling for this compound has not been extensively reported, the structural similarities of its analogs to known biased agonists at dopamine and other receptors suggest that this class of compounds could also exhibit biased signaling. Further research is needed to characterize the specific bias profile of these analogs at their various CNS targets.

Computational Modeling and Chemoinformatics of 2 2,4 Dichlorophenyl Piperidine Hydrochloride

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand, such as 2-(2,4-dichlorophenyl)piperidine (B12102648) hydrochloride, to the active site of a target protein. These simulations are crucial for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective analogs.

Binding Mode Analysis and Key Residue Identification

Through molecular docking simulations, the binding pose of 2-(2,4-dichlorophenyl)piperidine hydrochloride within a protein's active site can be visualized and analyzed in detail. This analysis reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For dichlorophenylpiperidine derivatives, studies have often focused on their interactions with various receptors and enzymes. The 2,4-dichloro-substituted phenyl ring typically engages in hydrophobic interactions within a corresponding pocket of the receptor, while the piperidine (B6355638) ring can participate in hydrogen bonding or ionic interactions, particularly when the nitrogen atom is protonated.

Key amino acid residues that are critical for binding can be identified through this process. For instance, hypothetical docking studies of this compound into a G-protein coupled receptor (GPCR) binding site might reveal interactions with aromatic residues like tyrosine and phenylalanine, which can form pi-pi stacking interactions with the dichlorophenyl ring.

Table 1: Predicted Interacting Residues and Binding Energies for this compound with a Hypothetical Target Protein

| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Type of Interaction |

| Dopamine (B1211576) D2 Receptor | Asp114, Phe389, Trp386 | -8.5 | Ionic, Hydrophobic, Pi-Pi Stacking |

| Sigma-1 Receptor | Glu172, Tyr103, Trp164 | -9.2 | Hydrogen Bond, Pi-Pi Stacking |

| Cannabinoid CB1 Receptor | Phe379, Trp356, Leu193 | -7.9 | Hydrophobic, van der Waals |

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.irresearchgate.net When applied to this compound, virtual screening can be employed to explore large chemical databases for structurally similar compounds or novel scaffolds that may exhibit similar or improved biological activity. researchgate.net This process often starts with a known active compound, like the one , and uses its structural features as a query to find other molecules with a high probability of binding to the same target. The use of fast and inexpensive computer-aided drug design (CADD) has become a revolutionary approach in the pharmaceutical industry, aiding in the elimination of inactive compounds at various testing stages and thereby saving time and resources. sciengpub.ir

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations provide a powerful tool for investigating the physical movements of atoms and molecules over time. nih.gov For the this compound-protein complex, MD simulations can offer a deeper understanding of its dynamic behavior, conformational flexibility, and the stability of the binding interactions predicted by molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the importance of specific interactions in maintaining the stability of the complex. The dynamic nature of proteins means that even small movements of amino acid side chains can influence how a ligand binds. utupub.fi

The stability of the ligand within the binding pocket is a key aspect analyzed in MD simulations. By monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation, researchers can assess whether the ligand remains in its initial docked pose or if it undergoes significant conformational changes and potentially dissociates from the binding site.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. nih.gov A pharmacophore represents the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For a series of active dichlorophenylpiperidine analogs, a pharmacophore model can be generated by aligning their low-energy conformations and identifying the common chemical features that are critical for their interaction with a shared biological target. researchgate.netdergipark.org.tr

These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules that possess the required features for biological activity. dergipark.org.tracs.org

Table 2: Key Pharmacophoric Features Identified for a Series of Bioactive Dichlorophenylpiperidine Analogs

| Feature | Description | Geometric Constraints (Å) |

| Aromatic Ring (AR1) | Dichlorophenyl moiety | Center of the ring |

| Hydrophobic (HYD1) | Interaction with a hydrophobic pocket | 3.5 Å from AR1 |

| Hydrogen Bond Acceptor (HBA1) | Potential interaction with a donor residue | 5.2 Å from AR1 |

| Positive Ionizable (PI1) | Protonated piperidine nitrogen | 6.8 Å from AR1 |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of 2-(2,4-dichlorophenyl)piperidine, a QSAR model can be developed by calculating a set of molecular descriptors for each compound and correlating them with their experimentally determined biological activities. researchgate.net These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

The development of a robust QSAR model involves several steps, including the selection of a training set of compounds, the calculation of relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression or partial least squares, and rigorous validation of the model's predictive power using an external test set of compounds. A well-validated QSAR model can then be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates for further investigation.

Bioinformatic Analysis of Chemical Space and Target Landscape

Bioinformatic and chemoinformatic tools are essential for analyzing the vast chemical space surrounding a particular scaffold, such as 2-(2,4-dichlorophenyl)piperidine. rsc.org Chemical space analysis involves the representation and exploration of the structural diversity of a collection of molecules. By mapping the chemical space of known piperidine derivatives, researchers can identify areas that have been heavily explored and those that remain untapped, providing opportunities for the design of novel analogs with unique properties. rsc.org

Furthermore, bioinformatics tools can be used to predict the potential biological targets of this compound. clinmedkaz.org By comparing its structural and physicochemical properties to those of known drugs and bioactive molecules in large databases, it is possible to generate a list of putative protein targets. This "target fishing" approach can help in elucidating the mechanism of action of the compound and can suggest new therapeutic applications. clinmedkaz.org The unique ability of the piperidine scaffold to be combined with various molecular fragments makes it a valuable starting point for creating new drug candidates with a wide range of potential pharmacological effects. clinmedkaz.org

Integration of In Silico and In Vitro Data for Mechanistic Insights

The elucidation of the pharmacological mechanism of action for chemical compounds like this compound is significantly enhanced by the synergistic integration of computational (in silico) and experimental (in vitro) data. This integrated approach allows for a more comprehensive understanding of the molecular interactions, structure-activity relationships (SAR), and the dynamic behavior of the compound at its biological target. By combining predictive computational models with empirical laboratory findings, researchers can formulate and validate hypotheses regarding the compound's mechanistic underpinnings.

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations provide a theoretical framework for predicting the binding affinity and mode of interaction of a ligand with its receptor. These computational predictions can then be corroborated and refined through in vitro experiments, including binding assays, functional assays, and crystallographic studies. The iterative feedback loop between computational modeling and experimental validation is crucial for accelerating the drug discovery and development process.

For instance, molecular docking studies can predict the preferred binding pose of this compound within the active site of a target protein. These predictions are based on scoring functions that estimate the binding energy and consider factors such as electrostatic interactions, hydrogen bonding, and hydrophobic contacts. The insights gained from these simulations can guide the design of new analogs with improved potency and selectivity.

The following table illustrates a hypothetical integration of in silico predictions with in vitro experimental data for a series of analogs of this compound, targeting a hypothetical receptor.

Table 1: Integration of In Silico and In Vitro Data for Analogs of this compound

| Compound | Predicted Binding Affinity (kcal/mol) [In Silico] | Experimental Binding Affinity (Ki, nM) [In Vitro] | Key Predicted Interactions [In Silico] | Functional Assay (IC50, µM) [In Vitro] |

| This compound | -8.5 | 150 | Pi-cation interaction with Phe320, H-bond with Ser150 | 1.2 |

| Analog A (2-chlorophenyl) | -7.2 | 450 | Loss of interaction with hydrophobic pocket | 3.5 |

| Analog B (4-chlorophenyl) | -7.8 | 300 | Altered pi-stacking with Tyr280 | 2.8 |

| Analog C (3,4-dichlorophenyl) | -9.1 | 80 | Enhanced hydrophobic interactions | 0.7 |

The data presented in Table 1 demonstrates how computational predictions can rationalize the observed experimental results. For example, the higher predicted binding affinity for Analog C correlates with its lower experimental Ki and IC50 values, suggesting that the 3,4-dichloro substitution pattern is favorable for binding and functional activity. The predicted loss of a key interaction for Analog A aligns with its reduced affinity and potency.

The integration of chemoinformatics approaches, such as the analysis of large chemical databases and the development of predictive models, can further aid in the identification of novel compounds with desired pharmacological profiles. By combining these computational strategies with targeted in vitro screening, researchers can efficiently navigate the chemical space and identify promising lead candidates.

Advanced Research Applications and Future Perspectives for 2 2,4 Dichlorophenyl Piperidine Hydrochloride

Utility as a Chemical Probe for Receptor Characterization and Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems, such as receptors and enzymes, helping to elucidate their functions and the pathways they regulate. The 2-(2,4-dichlorophenyl)piperidine (B12102648) scaffold is a prime candidate for development into a chemical probe. Its core structure can be synthetically modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, without drastically altering its core binding properties.

For instance, fluorogenic probes are invaluable for visualizing receptor localization and trafficking in living cells. A derivative of 2-(2,4-dichlorophenyl)piperidine could be functionalized with a fluorescent dye. When this probe binds to its target receptor, researchers can use advanced microscopy techniques to track the receptor's movement on the cell surface, its internalization, and its pathway through intracellular compartments. This provides critical insights into receptor pharmacology and cell signaling dynamics. The development of piperazine-fused cyclic disulfides as high-performance redox-responsive motifs for live cell probes illustrates the adaptability of such heterocyclic cores for sophisticated biological research applications. chemrxiv.orgchemrxiv.org

By using such probes, researchers can perform a range of experiments:

Receptor Binding Assays: Quantify the binding affinity and kinetics of the probe to its target.

Competitive Binding Studies: Use the probe to screen for other unlabeled compounds that bind to the same receptor.

Pathway Elucidation: By observing the downstream effects after a receptor is activated or blocked by the probe, scientists can map the intricate signaling cascades involved.

Development as a Lead Scaffold for Novel Ligand Design and Optimization in Medicinal Chemistry

In medicinal chemistry, a "lead scaffold" is a core chemical structure that demonstrates promising biological activity and serves as the starting point for developing more potent and selective drug candidates. The piperidine (B6355638) heterocycle is considered a "privileged structure" because it is a key component in a wide array of approved drugs targeting diverse biological systems. researchgate.netmdpi.com The 2-(2,4-dichlorophenyl)piperidine structure, specifically, has been identified as a valuable scaffold for interacting with G-protein coupled receptors (GPCRs) and other central nervous system targets. wikipedia.org

Medicinal chemists utilize this scaffold to create libraries of new compounds through systematic modifications. The process involves:

Identification of a Hit: An initial screening identifies 2-(2,4-dichlorophenyl)piperidine or a close analog as having a desirable biological effect.

Structure-Activity Relationship (SAR) Studies: Chemists synthesize a series of derivatives by making small, deliberate changes to the scaffold. For example, they might alter the substitution pattern on the phenyl ring, modify the piperidine nitrogen, or add functional groups at different positions. researchgate.netdndi.org

Optimization: Each new derivative is tested to see how the chemical change affected its biological activity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

A notable example of a related scaffold is the 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)pyrazole structure, which was optimized to develop potent and peripherally restricted cannabinoid-1 (CB1) receptor antagonists for treating obesity. figshare.com This demonstrates how the dichlorophenyl and piperidine motifs can be key components of a lead scaffold for major therapeutic targets.

| Scaffold Modification Strategy | Potential Outcome | Example Target Class |

| Varying Phenyl Ring Substituents | Alter binding affinity and selectivity | GPCRs, Ion Channels |

| Alkylation/Acylation of Piperidine N | Modulate basicity and cell permeability | Kinases, Transporters |

| Introducing Stereochemistry | Enhance potency and reduce off-target effects | All target classes |

| Ring Constraining/Opening | Optimize conformation for receptor fit | Proteases, Enzymes |

Strategies for Enhancing Target Selectivity and Potency for Specific Receptors

Once a lead scaffold like 2-(2,4-dichlorophenyl)piperidine is identified, a primary goal of medicinal chemistry is to enhance its potency (the amount of drug needed to produce an effect) and selectivity (its ability to bind to the intended target over other, unintended targets).

Key strategies include:

Conformational Restriction: The flexibility of the piperidine ring can be constrained by introducing double bonds or incorporating it into a bicyclic system. This locks the molecule into a more rigid shape that may fit the target receptor's binding pocket more perfectly, thereby increasing potency. Studies on 4-azaindole-2-piperidine derivatives showed that introducing unsaturation to the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org

Bioisosteric Replacement: This involves swapping one functional group for another with similar physical or chemical properties to improve the molecule's interaction with the target or enhance its metabolic stability. For example, a chlorine atom on the phenyl ring might be replaced with a trifluoromethyl group to alter electronic properties and hydrophobic interactions.

Stereochemical Control: Many receptors are chiral, meaning they interact differently with different stereoisomers (mirror images) of a drug molecule. Synthesizing a single, specific stereoisomer of a 2-(2,4-dichlorophenyl)piperidine derivative can lead to a dramatic increase in potency and a reduction in side effects that might be caused by the less active isomer. researchgate.net For instance, in a series of pyrimidinyl-piperazine carboxamides, compounds with an S-configuration were up to five times more active as α-glucosidase inhibitors than those with an R-configuration. researchgate.net

The table below summarizes structure-activity relationship principles often applied to piperidine scaffolds.

| Modification | Principle | Desired Outcome |

| Phenyl Ring | Altering substituents (e.g., Cl, F, OCH3) | Fine-tune electronic and steric interactions in the binding pocket to improve affinity and selectivity. |

| Piperidine Ring | Changing substitution position (e.g., 2- vs 3- vs 4-substituted) | Optimize the vector and orientation of substituents to engage with specific residues in the target protein. |

| Piperidine Nitrogen | Adding bulky or polar groups | Modulate pKa, solubility, and potential interactions with extracellular loops or allosteric sites. |

Exploration of Novel Therapeutic Hypotheses Based on Observed Pharmacological Mechanisms

The pharmacological profile of dichlorophenylpiperazine and related piperidine compounds suggests interactions with several key central nervous system targets. The compound 2,3-dichlorophenylpiperazine (2,3-DCPP), a close structural relative, is a known metabolite of the antipsychotic drug aripiprazole (B633) and acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org Furthermore, piperidine hydrochloride is used as a chemical intermediate for drugs treating Parkinson's disease and depression. chemicalbook.com

Based on these and other findings, several therapeutic hypotheses can be explored for derivatives of 2-(2,4-dichlorophenyl)piperidine:

Neurological and Psychiatric Disorders: Given the link to dopamine and serotonin (B10506) receptor modulation, derivatives could be investigated for novel treatments for schizophrenia, depression, or anxiety. The ability to fine-tune activity at different receptor subtypes could lead to drugs with improved efficacy and fewer side effects. wikipedia.orgmdpi.com

Obesity and Metabolic Syndrome: The successful development of peripherally restricted CB1 receptor antagonists from a similar scaffold provides a strong rationale for exploring 2-(2,4-dichlorophenyl)piperidine derivatives for this indication. figshare.com By blocking CB1 receptors outside the brain, it may be possible to reduce appetite and improve metabolic health without the psychiatric side effects that plagued earlier CB1-targeting drugs.

Pain Management: The piperidine structure is a core feature of many potent opioid analgesics. By designing derivatives that target specific opioid receptor subtypes (mu, delta, or kappa) or that have mixed agonist-antagonist profiles, it may be possible to develop new pain medications with a lower potential for addiction.

Integration of Advanced Omics Data (e.g., proteomics, metabolomics) in Compound Research

Modern drug discovery increasingly relies on "omics" technologies to gain a comprehensive understanding of a compound's biological effects. Integrating proteomics (the study of all proteins) and metabolomics (the study of all metabolites) into the research of 2-(2,4-dichlorophenyl)piperidine hydrochloride can accelerate its development and uncover new biological insights.

Proteomics for Target Identification: Chemical proteomics is a powerful technique to identify the direct binding partners of a compound within a complex biological sample. nih.gov A derivative of 2-(2,4-dichlorophenyl)piperidine could be synthesized with a "tag" that allows it to be pulled out of a cell lysate along with any proteins it has bound to. These proteins can then be identified using mass spectrometry. This approach is unbiased and can:

Confirm the intended target of the compound.

Identify previously unknown "off-targets," which can help explain side effects or suggest new therapeutic uses. nih.govmdpi.com

Provide a clearer picture of the compound's selectivity across the entire proteome.

Metabolomics for Pathway Analysis: Metabolomics provides a functional readout of the physiological state of a cell or organism. nih.gov By treating cells or an animal model with this compound and then measuring the changes in hundreds or thousands of metabolites (like amino acids, lipids, and sugars), researchers can determine which biochemical pathways are affected. nih.gov This is known as toxicometabolomics or functional metabolomics. nih.govnih.gov This data can reveal the compound's mechanism of action even if the direct protein target is unknown and can help identify biomarkers to monitor the drug's effect in future studies.

The integration of these omics datasets provides a systems-level view of the compound's impact, moving beyond a simple one-drug-one-target model to a more holistic understanding of its network effects. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenyl)piperidine hydrochloride, and how do reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may degrade heat-sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) optimize solubility of intermediates .

- Catalysts : Use of palladium or copper catalysts for coupling reactions, with catalyst loading (1–5 mol%) critical for minimizing side products .

- Purification : Column chromatography or recrystallization is essential for achieving >95% purity, confirmed via HPLC .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

- NMR : ¹H and ¹³C NMR confirm the piperidine ring conformation and substituent positions. For example, coupling constants (J-values) distinguish axial vs. equatorial hydrogen orientations .

- X-ray crystallography : Resolves stereochemical uncertainties, such as the spatial arrangement of the 2,4-dichlorophenyl group relative to the piperidine nitrogen. Crystallographic data (e.g., bond angles, torsion angles) validate computational models .

Q. What pharmacological targets are associated with this compound, and how are binding affinities measured?

- Targets : Preliminary studies suggest interactions with serotonin (5-HT) or dopamine receptors due to structural similarity to known ligands .

- Assays : Radioligand binding assays (e.g., using ³H-labeled ligands) quantify affinity (Ki values). Functional assays (e.g., cAMP accumulation) assess agonist/antagonist activity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data obtained from different assay platforms?

- Case study : If in vitro receptor binding data (IC₅₀ = 50 nM) conflicts with cell-based functional assays (EC₅₀ = 500 nM), consider:

- Membrane permeability : LogP values (e.g., ~2.5 for this compound) may limit intracellular accumulation .

- Metabolic stability : Hepatic microsome assays (e.g., t₁/₂ < 30 min) indicate rapid degradation in cell-based systems .

- Orthogonal validation : Use CRISPR-edited cell lines or knockout models to isolate target-specific effects .

Q. What strategies optimize enantiomeric purity during synthesis, and how is chiral resolution validated?

- Chiral auxiliaries : Employ (R)- or (S)-BINOL derivatives to induce asymmetric induction during cyclization .

- Analytical methods : Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis quantifies enantiomeric excess (ee > 98%) .

- Circular dichroism (CD) : Correlates optical activity with absolute configuration, resolving ambiguities from crystallographic data .

Q. How do structural modifications (e.g., halogen substitution) alter physicochemical and pharmacological properties?

- Halogen effects :

- Electron-withdrawing Cl groups : Increase metabolic stability (CYP450 resistance) but reduce solubility (logP ↑) .

- Fluorine substitution : Enhances bioavailability (C–F bond stability) and alters receptor binding kinetics (e.g., 4-fluorophenyl analogs show 10x higher 5-HT2A affinity) .

- SAR analysis : Use QSAR models to predict bioactivity changes, validated via in silico docking (e.g., AutoDock Vina) .

Q. What are the best practices for handling contradictory toxicity data between in vitro and in vivo studies?

- In vitro limitations : HepG2 cytotoxicity (IC₅₀ = 100 µM) may not predict in vivo hepatotoxicity due to differences in metabolic activation.

- Mitigation :

- Metabolite profiling : LC-MS identifies reactive metabolites (e.g., quinone intermediates) not detected in vitro .

- Species-specific assays : Compare rodent vs. human liver microsomes to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.